- Benzo[b]thiophene-2-carboxamides and benzo[b]furan-2-carboxamides are potent antagonists of the human H3-receptor, Bioorganic & Medicinal Chemistry Letters, 2006, 16(12), 3162-3165
Cas no 93249-62-8 (2-Hydroxy-5-(trifluoromethoxy)benzaldehyde)
2-Hydroxy-5-(trifluoromethoxy)benzaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde
- 5-(Trifloromethoxy)salicylaldehyde
- 5-(Trifluoromethoxy)salicylaldehyde
- Benzaldehyde, 2-hydroxy-5-(trifluoromethoxy)-
- AK115321
- 5-trifluoromethoxysalicylaldehyde
- 5-trifluoromethoxy-salicylaldehyde
- WQUZBERVMUEJTD-UHFFFAOYSA-N
- STL557314
- SBB064111
- PC6513
- BBL103504
- 5778AC
- VZ29960
- TRA0007461
- FCH1319784
- AS06251
- AM62568
- 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde (ACI)
- 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde, 99%
- MFCD00075249
- DTXSID40361440
- 93249-62-8
- DB-057386
- Benzaldehyde,2-hydroxy-5-(trifluoromethoxy)-
- PS-8082
- EN300-7376850
- 2-Hydroxy-5-trifluoromethoxybenzaldehyde
- AKOS015856211
- SCHEMBL1211619
- W16712
- Z1269198918
- 2-hydroxy-5-trifluoromethoxy-benzaldehyde
- SY062251
- CS-W015351
-
- MDL: MFCD00075249
- Inchi: 1S/C8H5F3O3/c9-8(10,11)14-6-1-2-7(13)5(3-6)4-12/h1-4,13H
- InChI Key: WQUZBERVMUEJTD-UHFFFAOYSA-N
- SMILES: O=CC1C(O)=CC=C(OC(F)(F)F)C=1
- BRN: 7023825
Computed Properties
- Exact Mass: 206.01900
- Monoisotopic Mass: 206.019
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 205
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 46.5
- Surface Charge: 0
- Tautomer Count: 4
- XLogP3: 2.8
Experimental Properties
- Color/Form: White or light brown solid
- Density: 1.4251 (estimate)
- Melting Point: 31-33 °C (lit.)
- Boiling Point: 82 °C/60 mmHg(lit.)
- Flash Point: Degrees Fahrenheit:235.4°F
Degrees Celsius:113°C - Refractive Index: 1.512
- PSA: 46.53000
- LogP: 2.10330
- Sensitiveness: Air Sensitive
- Solubility: Insoluble in water
2-Hydroxy-5-(trifluoromethoxy)benzaldehyde Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S37/39
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:Inert atmosphere,2-8°C
- Risk Phrases:R36/37/38
2-Hydroxy-5-(trifluoromethoxy)benzaldehyde Customs Data
- HS CODE:2913000090
- Customs Data:
China Customs Code:
2913000090Overview:
2913000090 Item2912Other derivatives of the listed products [refer to halogenation,sulfonation,Nitrosative or nitrosative derivatives]. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS: 2913000090 halogenated, sulphonated, nitrated or nitrosated derivatives of products of heading 2912 Educational tariff:17.0% Tax rebate rate:9.0% Regulatory conditions:none Most favored nation tariff:5.5% General tariff:30.0%
2-Hydroxy-5-(trifluoromethoxy)benzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 005558-1g |
5-(Trifluoromethoxy)salicylaldehyde |
93249-62-8 | 98% | 1g |
£20.00 | 2022-03-01 | |
| Fluorochem | 005558-10g |
5-(Trifluoromethoxy)salicylaldehyde |
93249-62-8 | 98% | 10g |
£108.00 | 2022-03-01 | |
| Fluorochem | 005558-25g |
5-(Trifluoromethoxy)salicylaldehyde |
93249-62-8 | 98% | 25g |
£192.00 | 2022-03-01 | |
| Chemenu | CM255847-10g |
2-Hydroxy-5-(trifluoromethoxy)benzaldehyde |
93249-62-8 | 95% | 10g |
$150 | 2021-06-16 | |
| Chemenu | CM255847-25g |
2-Hydroxy-5-(trifluoromethoxy)benzaldehyde |
93249-62-8 | 95% | 25g |
$249 | 2021-06-16 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 005369-5g |
2-Hydroxy-5-(trifluoromethoxy)benzaldehyde |
93249-62-8 | 95+% | 5g |
1932.0CNY | 2021-07-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 005369-1g |
2-Hydroxy-5-(trifluoromethoxy)benzaldehyde |
93249-62-8 | 95+% | 1g |
341.0CNY | 2021-07-07 | |
| Apollo Scientific | PC6513-1g |
2-Hydroxy-5-(trifluoromethoxy)benzaldehyde |
93249-62-8 | 99% | 1g |
£15.00 | 2025-02-21 | |
| Apollo Scientific | PC6513-5g |
2-Hydroxy-5-(trifluoromethoxy)benzaldehyde |
93249-62-8 | 99% | 5g |
£37.00 | 2025-02-21 | |
| Apollo Scientific | PC6513-25g |
2-Hydroxy-5-(trifluoromethoxy)benzaldehyde |
93249-62-8 | 99% | 25g |
£90.00 | 2025-02-21 |
2-Hydroxy-5-(trifluoromethoxy)benzaldehyde Production Method
Production Method 1
1.2 -
Production Method 2
- Synthesis, crystal structure, spectroscopic characterization and anti-fungal activity of Ethyl 2-Oxo-2H-chromene-3-carboxylate Derivatives, Journal of Molecular Structure, 2022, 1257,
Production Method 3
- Preparation of benzo-fused heterocyclic compounds as agonists of GPR120, United States, , ,
Production Method 4
1.2 Solvents: Toluene ; heated
1.3 Solvents: Toluene ; 1 h, 95 °C; 95 °C → rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; overnight, rt
- A novel series of 6-substituted 3-(pyrrolidin-1-ylmethyl)chromen-2-ones as selective monoamine oxidase (MAO) A inhibitors, European Journal of Medicinal Chemistry, 2014, 73, 177-186
Production Method 5
1.2 Reagents: Sodium bicarbonate Solvents: Water ; cooled; rt
- Preparation of fluoroalkoxybenzylamino derivatives of nitrogen containing heterocycles as substance P receptor antagonists, United States, , ,
Production Method 6
- Preparation of [(Fluoroalkoxy)benzylamino]piperidine derivatives as substance P receptor antagonists, United States, , ,
Production Method 7
- Preparation of spiro[azolyl-xanthene] compounds for treating neurodegenerative diseases, World Intellectual Property Organization, , ,
Production Method 8
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2
- Design, Synthesis and Bioactivity Evaluation of Coumarin-BMT Hybrids as New Acetylcholinesterase Inhibitors, Molecules, 2022, 27(7),
Production Method 9
- Phosphine-catalyzed sequential (2+3)/(2+4) annulation of γ-vinyl allenoates: access to the synthesis of chromeno[4,3-b]pyrroles, Chemical Communications (Cambridge, 2021, 57(77), 9934-9937
Production Method 10
1.2 Reagents: Hexamethylphosphoramide Solvents: Toluene ; 0.25 h, cooled
1.3 3 h, rt → 90 °C; 90 °C → rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
- Preparation of 1-benzopyran-3-carboxylates and analogs as cyclooxygenase-2 inhibitors, World Intellectual Property Organization, , ,
Production Method 11
1.2 Reagents: Hexamethylphosphoramide Solvents: Toluene ; 0.25 h, cooled
1.3 3 h, rt → 90 °C; 90 °C → rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
- Substituted benzopyran derivatives for the treatment of inflammation, World Intellectual Property Organization, , ,
Production Method 12
- Substituted oxime ethers, Federal Republic of Germany, , ,
Production Method 13
- Modulation on C- and N-Terminal Moieties of a Series of Potent and Selective Linear Tachykinin NK2 Receptor Antagonists, ChemMedChem, 2010, 5(1), 65-78
Production Method 14
2-Hydroxy-5-(trifluoromethoxy)benzaldehyde Raw materials
- 4-(Trifluoromethoxy)phenol
- 2H-Pyran, tetrahydro-2-[4-(trifluoromethoxy)phenoxy]-
- 2-Methoxy-5-(trifluoromethoxy)benzaldehyde
2-Hydroxy-5-(trifluoromethoxy)benzaldehyde Preparation Products
2-Hydroxy-5-(trifluoromethoxy)benzaldehyde Suppliers
2-Hydroxy-5-(trifluoromethoxy)benzaldehyde Related Literature
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
-
Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
-
Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
Additional information on 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde
Comprehensive Overview of 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde (CAS No. 93249-62-8)
2-Hydroxy-5-(trifluoromethoxy)benzaldehyde (CAS No. 93249-62-8) is a specialized organic compound widely utilized in pharmaceutical, agrochemical, and material science research. Its unique molecular structure, featuring a hydroxy group and a trifluoromethoxy substituent, makes it a valuable intermediate in synthesizing advanced materials and bioactive molecules. Researchers and industries increasingly focus on this compound due to its potential applications in drug discovery and functional material development.
The growing interest in fluorinated compounds has positioned 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde as a key subject in modern chemistry. Fluorine incorporation often enhances metabolic stability, bioavailability, and lipophilicity, making this compound a hotspot in medicinal chemistry. Recent studies highlight its role in designing kinase inhibitors and antimicrobial agents, aligning with the global demand for novel therapeutics. Additionally, its applications in liquid crystal materials and organic electronics further expand its industrial relevance.
From a synthetic perspective, CAS No. 93249-62-8 is often prepared via formylation reactions of phenol derivatives or selective oxidation protocols. Its aldehyde functionality allows for diverse derivatization, enabling the creation of Schiff bases, heterocycles, and other high-value intermediates. Environmental and regulatory trends also drive innovations in greener synthesis methods for such compounds, addressing concerns about sustainable chemistry practices.
Analytical characterization of 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde typically involves techniques like NMR spectroscopy, HPLC, and mass spectrometry, ensuring purity and structural integrity. Quality control is critical, especially for pharmaceutical-grade batches, where even trace impurities can impact downstream applications. This aligns with the industry's shift toward stringent quality-by-design (QbD) principles.
Market trends indicate rising demand for trifluoromethoxy-containing compounds, fueled by their niche applications in crop protection and electronic materials. The compound's CAS No. 93249-62-8 frequently appears in patent filings, underscoring its commercial potential. Researchers also explore its utility in metal-organic frameworks (MOFs) and catalysis, reflecting broader interdisciplinary interests.
In conclusion, 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde exemplifies the intersection of innovation and practicality in modern chemistry. Its versatility and relevance to cutting-edge fields ensure continued scientific and industrial attention, making it a compound of enduring significance.
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